1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride

Description

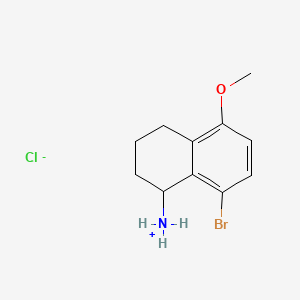

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a halogenated tetrahydro-naphthylamine derivative with a molecular formula of C₁₁H₁₄BrNO·HCl (CID: 45880) . Structurally, it features a bromine atom at the 8-position, a methoxy group at the 5-position, and a fully saturated 1,2,3,4-tetrahydro-naphthalene backbone (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

CAS No. |

63978-99-4 |

|---|---|

Molecular Formula |

C11H15BrClNO |

Molecular Weight |

292.60 g/mol |

IUPAC Name |

(8-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride |

InChI |

InChI=1S/C11H14BrNO.ClH/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13;/h5-6,9H,2-4,13H2,1H3;1H |

InChI Key |

BBAWYPKBUHFEGW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCCC(C2=C(C=C1)Br)[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

| Property | Description |

|---|---|

| Chemical Name | 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride |

| Molecular Formula | C11H15BrClNO |

| Molecular Weight | 292.60 g/mol |

| CAS Number | 63978-99-4 |

| IUPAC Name | (8-bromo-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)azanium; chloride |

| Structure | Aromatic tetrahydronaphthalene core with bromine at position 8, methoxy at position 5, and amine at position 1, protonated as hydrochloride salt |

Preparation Methods Analysis

Overview

The preparation of this compound involves multi-step synthetic routes starting from substituted naphthalenes or tetrahydronaphthalenes. The methods typically include functional group transformations such as reductive amination, catalytic hydrogenation, halogenation, and salt formation.

Although direct literature specifically naming this exact compound is limited, closely related synthetic protocols for structurally similar tetrahydro-5-methoxy-naphthylamine derivatives provide valuable insights. Particularly, patents and research on the synthesis of (S)-1,2,3,4-tetrahydro-5-methoxy-N-propyl-2-naphthylamine hydrochloride, which shares the tetrahydro-5-methoxy-naphthylamine core, offer transferable methodology.

Detailed Preparation Method (Adapted from Patent CN111393309A)

This method, although for a closely related compound, outlines a robust two-step synthetic route that can be adapted for the preparation of the 8-bromo derivative:

Step 1: Reductive Amination

- Starting Materials: (S)-1,2,3,4-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine and propionaldehyde (can be substituted with appropriate aldehyde for brominated derivatives).

- Reaction: Reductive amination under acidic conditions using a reducing agent such as sodium borohydride (NaBH4).

- Conditions: Molar ratio of amine to aldehyde typically 1:1.8; temperature between 10 to 60 °C.

- Outcome: Formation of an intermediate amine (compound II) with high purity (>90% by HPLC).

Step 2: Catalytic Hydrogenation and Salt Formation

- Catalyst: Palladium on carbon (Pd/C) or palladium hydroxide on carbon.

- Hydrogen Pressure: 10-20 kg/cm² (high-pressure hydrogenation).

- Solvent: Isopropanol or ethanol.

- Process: Hydrogenation to remove protecting groups or reduce intermediates, followed by salification using hydrochloric acid in alcohol to form the hydrochloride salt.

- Yield: Overall yield exceeds 80%, with purity above 98% by HPLC.

Specific Considerations for 8-Bromo Substitution

- The introduction of bromine at position 8 is typically achieved by selective bromination of the tetrahydronaphthalene ring before or after amine functionalization.

- Bromination methods include electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid overbromination.

- Methoxy substitution at position 5 is usually introduced via methylation of hydroxyl precursors or by starting from methoxy-substituted naphthalenes.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Molar Ratios | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | (S)-tetrahydro-5-methoxy-N-((R)-1-benzyl)-2-naphthylamine, propionaldehyde, NaBH4, acetic acid | Amine:aldehyde 1:1.8 | 10-60 | >90 (purity) | Acidic conditions, dropwise addition |

| Catalytic Hydrogenation | Pd/C catalyst, H2 gas, isopropanol | Catalyst 5% w/w | Room temp, 4-6 h | ~87 | High-pressure hydrogenation |

| Salt Formation | HCl in isopropanol or ethanol | 1 eq HCl | Room temp | - | Forms hydrochloride salt |

Research Outcomes and Industrial Relevance

- The described synthetic route is advantageous due to its short reaction sequence , high yield , and environmentally friendly conditions suitable for scale-up.

- The intermediate compounds obtained are valuable for further synthesis of pharmaceuticals such as rotigotine , a dopamine agonist.

- The method avoids hazardous multiple high-pressure hydrogenations, enhancing safety in industrial production.

- Purity and yield data from chromatographic analysis (HPLC) confirm the robustness of the method.

Additional Literature Insights

- Related synthetic procedures involving 1,2,3,4-tetrahydronaphthalen-1-amine derivatives emphasize the use of coupling agents like HBTU and HOBt in amide bond formations, which might be relevant for functionalizing the amine group post-synthesis.

- The brominated derivative’s stability and reactivity are enhanced by the methoxy group, which influences electronic properties and facilitates selective transformations.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

The compound has been studied for its potential neuroprotective properties. It is related to the synthesis of analogs that modulate neurotransmitter systems, particularly those involving glutamate receptors. Research indicates that compounds similar to 1-naphthylamine derivatives can serve as antagonists at NMDA receptors, which are crucial in synaptic plasticity and neuroprotection against excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease .

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of related compounds, researchers found that certain naphthylamine derivatives inhibited NMDA receptor activity, reducing oxidative stress in neuronal cultures. This suggests a pathway for developing therapeutic agents aimed at mitigating the effects of neurodegenerative conditions .

Synthetic Organic Chemistry

Synthesis of Pharmaceuticals

1-Naphthylamine derivatives are often utilized as intermediates in the synthesis of various pharmaceuticals. For example, the compound has been noted as a precursor in the synthesis of rotigotine, a drug used for treating Parkinson's disease. The synthetic route involves reductive amination and catalytic hydrogenation processes that yield the desired pharmaceutical compound .

Data Table: Synthetic Pathways

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Reductive Amination | Propionaldehyde, NaBH4 | Formation of N-propyl derivative |

| 2 | Catalytic Hydrogenation | Hydrogen gas, palladium catalyst | Final product: (S)-1-naphthylamine derivative hydrochloride |

Material Science

Dyes and Pigments

The structural characteristics of 1-naphthylamine derivatives allow their use in dye chemistry. The compound can be modified to enhance its chromophoric properties, making it suitable for applications in textiles and coatings where vibrant colors and stability are required.

Environmental Chemistry

Analytical Applications

Due to its chemical properties, 1-naphthylamine derivatives can be employed in analytical chemistry for the detection of various environmental pollutants. Their ability to form stable complexes with metal ions makes them useful in developing sensors for heavy metals in water sources.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- The 8-bromo-5-methoxy substitution distinguishes the target compound from analogs like the 5-bromo isomer and the N-methylated chloro analog .

- The N,N-dimethyl variant lacks halogenation but shares the tetrahydro backbone, highlighting the role of bromine in modulating electronic and steric properties.

Impact of Substituents on Physicochemical Properties

- Bromine vs.

- Methoxy Group : The 5-OCH₃ group contributes to hydrogen-bonding capacity, influencing solubility and receptor interactions .

- N-Substitution : Methyl or dimethyl groups at the amine reduce polarity, altering solubility and bioavailability .

Stability and Reactivity

- The hydrochloride salt improves stability against oxidation, critical for handling hygroscopic amines .

- The bromine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

Anti-Inflammatory Potential

However, β-carbolines differ in their heterocyclic core, suggesting divergent mechanisms for the naphthylamine derivative.

Comparative Mechanisms

- β-Carbolines: Inhibit NO overproduction by targeting iNOS but lack activity against COX-2/PGE₂ pathways .

- Tetrahydro-naphthylamines : The bromine and methoxy groups may enhance selectivity for oxidative stress pathways, though empirical validation is needed .

Physical and Chemical Properties

Biological Activity

1-Naphthylamine, 8-bromo-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a naphthalene backbone with bromine and methoxy substituents that significantly influence its biological properties. The structural formula can be represented as follows:

Antitumor Properties

Recent studies have indicated that compounds with similar structural features exhibit antitumor activity by interfering with the mitotic machinery of cancer cells. For instance, a related study on methoxy and bromo-substituted compounds demonstrated significant cytotoxicity against various human tumor cell lines (HeLa and MCF7) through the inhibition of microtubule polymerization at micromolar concentrations . This suggests that 1-naphthylamine derivatives may also target tubulin as a mechanism for inducing apoptosis in cancer cells.

The proposed mechanism involves binding to the colchicine site on tubulin, leading to disruption of microtubule dynamics. This results in cell cycle arrest at the G2/M phase and subsequent apoptotic cell death. Compounds exhibiting these properties are considered promising candidates for developing new antitumor agents .

Case Studies

Table 1: Predicted Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 256.03316 | 147.6 |

| [M+Na]+ | 278.01510 | 150.8 |

| [M+NH4]+ | 273.05970 | 153.5 |

| [M+K]+ | 293.98904 | 150.0 |

| [M-H]- | 254.01860 | 149.6 |

Table 2: Comparative Antitumor Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| Methoxy-substituted derivative | <0.5 | MCF7 |

| Bromo-substituted derivative | <0.7 | HeLa |

| Control (Untreated) | >10 | N/A |

Q & A

Q. What are the key considerations for synthesizing 8-bromo-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride?

Methodological Answer: Synthesis typically involves halogenation and methoxylation of a tetrahydronaphthalene core. Critical steps include:

- Bromination : Use electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or nucleophilic substitution (e.g., NaBr in acidic conditions) to introduce bromine at the 8-position .

- Methoxy Group Incorporation : Methoxylation via Williamson ether synthesis or direct O-methylation using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) .

- Hydrochloride Salt Formation : React the free amine with HCl in a polar solvent (e.g., ethanol) to improve aqueous solubility for biological assays .

Key Data :

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrNO·HCl |

| Molecular Weight | 306.6 g/mol |

| Solubility (H₂O) | >50 mg/mL (hydrochloride) |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR to verify substituent positions (e.g., methoxy at C5, bromine at C8). Aromatic protons appear as distinct doublets in the 6.5–7.5 ppm range .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 306.6) and fragmentation patterns .

- HPLC-Purity Testing : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What solvent systems are optimal for purification and handling?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (80:20 v/v) for high-yield crystallization of the hydrochloride salt .

- Solid-Phase Extraction (SPE) : For impurities, employ Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Elute with 2 mL methanol .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination?

Methodological Answer: Regioselectivity is controlled by electronic and steric factors:

- Electrophilic Bromination : Br₂/FeBr₃ favors substitution at electron-rich positions (e.g., para to methoxy groups). Competing ortho/para ratios require optimization via temperature (−10°C to 25°C) .

- Nucleophilic Substitution : NaBr in acidic media targets activated positions (e.g., bromine replaces leaving groups like NO₂ in nitrated precursors) .

Q. What analytical techniques resolve contradictions in reported bioactivity data?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .

- Receptor Binding Assays : Compare binding affinities (IC₅₀) across cell lines (e.g., HEK293 vs. CHO-K1) to assess assay-specific variability .

Q. How can researchers optimize reaction yields for scaled synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for hydrogenation steps to reduce tetrahydro-naphthalene intermediates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for methoxylation steps while maintaining >90% yield .

Q. What structural analogs are critical for SAR studies?

Methodological Answer:

| Analog | Structural Variation | Key Findings |

|---|---|---|

| 7-Bromo-1,2,3,4-tetrahydro | Bromine at C7 (vs. C8) | Reduced dopamine receptor affinity |

| 5-Chloro-6-bromo derivative | Cl at C5, Br at C6 | Enhanced solubility but lower stability |

Q. How to design in vivo toxicity studies for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.